molecular formula C7H13NO4 B1210164 2-Piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl- CAS No. 35024-30-7

2-Piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl-

Cat. No. B1210164
CAS RN: 35024-30-7
M. Wt: 175.18 g/mol
InChI Key: VORPREYJNTUAGI-UHFFFAOYSA-N
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Description

“2-Piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl-” is also known as “4,5-Dihydroxy-1-methyl-2-piperidinecarboxylic acid”. It has a molecular formula of C7H13NO4 . This compound is a derivative of pipecolic acid (piperidine-2-carboxylic acid), which is an organic compound and a carboxylic acid derivative of piperidine .


Molecular Structure Analysis

The molecular structure of “2-Piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl-” consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of this compound is 175.182 Da and the monoisotopic mass is 175.084457 Da .

Scientific Research Applications

Aurora Kinase Inhibitor Development

2-Piperidinecarboxylic acid derivatives are valuable in cancer research, particularly in the development of Aurora kinase inhibitors. These inhibitors, including specific compounds like (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, have shown potential in treating cancer by inhibiting Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Chiral Building Blocks for Alkaloids

2-Piperidinecarboxylic acid and its derivatives are also used as chiral building blocks in synthesizing piperidine-related alkaloids. For example, C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester has been utilized in the desymmetrization process for synthesizing these alkaloids, demonstrating its utility in organic synthesis (H. Takahata et al., 2002).

Crystal Structure Analysis

Understanding the crystal and molecular structure of 2-Piperidinecarboxylic acid compounds like 4-piperidinecarboxylic acid hydrochloride is crucial for applications in materials science and pharmaceuticals. Studies have detailed the structure of these compounds, providing insights into their conformation and potential interactions in various applications (M. Szafran et al., 2007).

Anticancer Agent Synthesis

In the field of medicinal chemistry, derivatives of 2-Piperidinecarboxylic acid have been synthesized and evaluated as potential anticancer agents. Specific propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole demonstrated promising anticancer activity in preliminary studies, highlighting their potential in cancer therapy (A. Rehman et al., 2018).

Cardiovascular Research

Compounds related to 2-Piperidinecarboxylic acid, such as nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, have been synthesized and analyzed for their cardiovascular activity and electrochemical oxidation properties. These studies are crucial for developing new therapeutic agents for cardiovascular diseases (A. Krauze et al., 2004).

properties

IUPAC Name

4,5-dihydroxy-1-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8-3-6(10)5(9)2-4(8)7(11)12/h4-6,9-10H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORPREYJNTUAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(CC1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956458
Record name 4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid

CAS RN

35024-30-7, 162157-00-8
Record name Glabrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035024307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glabrin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinecarboxylic acid, 4,5-dihydroxy-1-methyl-
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